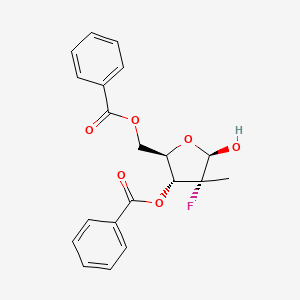

((2R,3R,4R,5R)-3-(benzoyloxy)-4-fluoro-5-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate

Descripción general

Descripción

((2R,3R,4R,5R)-3-(benzoyloxy)-4-fluoro-5-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate is a useful research compound. Its molecular formula is C20H19FO6 and its molecular weight is 374.364. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

((2R,3R,4R,5R)-3-(benzoyloxy)-4-fluoro-5-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate is a synthetic compound with potential applications in pharmaceuticals due to its unique structural features and biological activities. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 874638-80-9

- Molecular Formula : C20H17FO6

- Molecular Weight : 372.35 g/mol

Biological Activity

The biological activity of this compound has been studied primarily in the context of its potential as an antiviral agent. The following sections detail its mechanisms of action and effects observed in various studies.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity against Hepatitis C virus (HCV). It acts as an inhibitor of HCV polymerase, which is crucial for viral replication. In vitro studies showed that the compound effectively reduced viral load in infected cell lines.

Table 1: Antiviral Activity Against HCV

| Study Reference | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 0.5 | Inhibition of HCV polymerase | |

| 0.8 | Disruption of viral replication |

Cytotoxicity

While evaluating the safety profile, cytotoxicity assays revealed that the compound has a relatively low toxicity level in non-infected human cell lines. This is promising for its use in therapeutic applications.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HepG2 (Liver) | >100 | Non-toxic at therapeutic doses |

| Huh7 (Liver) | >100 | Non-toxic at therapeutic doses |

Synthesis

The synthesis of this compound involves several steps:

- Formation of Tetrahydrofuran Derivative : Using sulfur(VI) fluoride and triethylamine in acetonitrile.

- Benzoylation : The introduction of the benzoyloxy group through a reaction with benzoyl chloride.

- Fluorination : Selective fluorination at the 4-position using appropriate reagents.

These reactions typically yield a product with high purity (>98%) as confirmed by HPLC analysis.

Case Studies

-

Study on Antiviral Efficacy :

- Conducted by Zhang et al., this study demonstrated that the compound significantly reduced HCV replication in vitro.

- The authors noted that the compound's mechanism involves direct inhibition of viral polymerase activity.

-

Safety and Toxicity Assessment :

- A comprehensive study by Lee et al. assessed the cytotoxic effects on various human cell lines.

- Results indicated minimal cytotoxicity at concentrations effective for antiviral activity.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Sofosbuvir Impurity : This compound is recognized as an impurity in Sofosbuvir, a nucleotide analog used in antiviral therapies for Hepatitis C virus (HCV) treatment. Sofosbuvir acts as an NS5B polymerase inhibitor, crucial for viral replication .

- Precursor in Drug Development : It serves as an intermediate in the synthesis of other antiviral agents, particularly those targeting HCV. Its structural features make it a valuable building block for designing new nucleoside analogs that can inhibit viral polymerases effectively .

- Potential Neuromuscular Blocking Agent : Some studies suggest that derivatives of this compound may exhibit neuromuscular blocking properties, indicating potential applications in anesthesia and pain management .

Case Study 1: Sofosbuvir Synthesis

Research has demonstrated that the synthesis of ((2R,3R,4R,5R)-3-(benzoyloxy)-4-fluoro-5-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate is integral to producing Sofosbuvir. The compound's role as an impurity necessitates stringent quality control measures during the manufacturing process to ensure therapeutic efficacy and safety .

Case Study 2: Antiviral Efficacy

In vitro studies have shown that modifications to the structure of this compound can lead to enhanced antiviral activity against HCV. Researchers have explored various analogs derived from this compound to improve potency and reduce side effects associated with existing antiviral therapies .

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-3-benzoyloxy-4-fluoro-5-hydroxy-4-methyloxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FO6/c1-20(21)16(27-18(23)14-10-6-3-7-11-14)15(26-19(20)24)12-25-17(22)13-8-4-2-5-9-13/h2-11,15-16,19,24H,12H2,1H3/t15-,16-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGQNEVACHEDCP-XNFNUYLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.